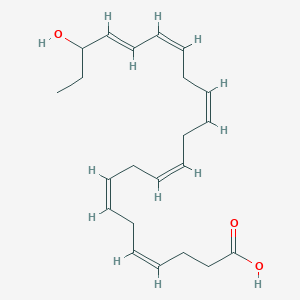
(9Z,11E,13S)-13-Hydroxyoctadeca-9,11-diensäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid has various scientific research applications:
Chemistry: Used as a model compound to study the behavior of hydroxy fatty acids.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Studied for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of bio-based materials and as a precursor for other chemical compounds
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von (9Z,11E,13S)-13-Hydroxyoctadeca-9,11-diensäure beinhaltet typischerweise die enzymatische Oxidation von Linolsäure. Dieser Prozess wird durch Lipoxygenasen katalysiert, die eine Hydroperoxidgruppe an der 13. Kohlenstoffposition von Linolsäure einführen. Das Hydroperoxid wird dann zu einer Hydroxylgruppe reduziert, was zur Bildung von this compound führt .
Industrielle Produktionsverfahren
Die Verwendung rekombinanter Zellen, die Lipoxygenasen exprimieren, kann die Ausbeute und Stabilität des Enzyms verbessern, wodurch der Produktionsprozess effizienter wird .
Chemische Reaktionsanalyse
Reaktionstypen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann weiter oxidiert werden, um ein Keton zu bilden.
Reduktion: Die Doppelbindungen können zu Einfachbindungen reduziert werden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufig wird Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.
Substitution: Reagenzien wie Thionylchlorid können verwendet werden, um die Hydroxylgruppe durch ein Chloratom zu ersetzen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 13-Keto-octadeca-9,11-diensäure.
Reduktion: Bildung von 13-Hydroxy-octadecansäure.
Substitution: Bildung von 13-Chlor-octadeca-9,11-diensäure.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Hydroxyfettsäuren zu untersuchen.
Biologie: Untersucht für seine Rolle in der Zellsignalgebung und Entzündung.
Medizin: Studiert für seine potenziellen entzündungshemmenden und krebshemmenden Eigenschaften.
Industrie: Wird bei der Herstellung von biobasierten Materialien und als Vorläufer für andere chemische Verbindungen verwendet
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit dem Peroxisomenproliferator-aktivierten Rezeptor gamma (PPARγ). Diese Interaktion moduliert die Expression von Genen, die am Lipidstoffwechsel, an Entzündungen und an Zellproliferation beteiligt sind . Die Verbindung verstärkt auch die Freisetzung von Arachidonsäure aus Phospholipiden, was zur Produktion von Prostacyclin führt, einem starken Vasodilatator und Hemmer der Thrombozytenaggregation .
Analyse Chemischer Reaktionen
Types of Reactions
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 13-keto-octadeca-9,11-dienoic acid.
Reduction: Formation of 13-hydroxy-octadecanoic acid.
Substitution: Formation of 13-chloro-octadeca-9,11-dienoic acid.
Wirkmechanismus
The mechanism of action of (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This interaction modulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation . The compound also enhances the release of arachidonic acid from phospholipids, leading to the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 13-Hydroxy-9,11-octadecadienoic acid
- 13-Keto-octadeca-9,11-dienoic acid
- 13-Hydroxy-octadecanoic acid
- 13-Chlor-octadeca-9,11-diensäure
Einzigartigkeit
(9Z,11E,13S)-13-Hydroxyoctadeca-9,11-diensäure ist aufgrund seiner spezifischen Konfiguration und des Vorhandenseins sowohl von Hydroxyl- als auch von Doppelbindungsfunktionalitäten einzigartig. Diese Kombination ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen und biologischen Prozessen teilzunehmen, was es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen macht .
Eigenschaften
IUPAC Name |
(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICUWMFWZBIFP-IRQZEAMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017286 | |
| Record name | (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 13-HODE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29623-28-7, 10219-69-9, 18104-45-5 | |
| Record name | (S)-Coriolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29623-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,11-Octadecadienoic acid, 13-hydroxy-, (R-(E,Z))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010219699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coriolic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029623287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coriolic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018104455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORIOLIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2DA27TT5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CORIOLIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53CYY2A5PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 13-HODE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















